molecular formula C9H12O4 B141944 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol CAS No. 577976-26-2

4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol

Cat. No.: B141944
CAS No.: 577976-26-2
M. Wt: 184.19 g/mol
InChI Key: YWTLCGMGZCXRMS-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol (CAS: 577976-26-2) is a catechol derivative with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. Its structure consists of a 1,2-benzenediol (catechol) core substituted at the 4-position with a 2-hydroxy-1-methoxyethyl group. This compound is naturally isolated from the stem bark of Syringa reticulata (Blume) Hara (Oleaceae) and exhibits expectorant and antiasthmatic activities . The presence of both hydroxyl and methoxy groups in its side chain contributes to its polar nature, influencing its solubility and interactions with biological targets.

Properties

IUPAC Name

4-(2-hydroxy-1-methoxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTLCGMGZCXRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625425
Record name 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577976-26-2
Record name 4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation with Methoxyethyl Halides

A common approach involves alkylating hydroquinone or its protected derivatives with methoxyethyl bromide under alkaline conditions.

Procedure :

  • Reactants : Hydroquinone (1 equiv), methoxyethyl bromide (1.2 equiv).

  • Base : Potassium carbonate (K₂CO₃, 2.5 equiv).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Conditions : 80°C, 12 hours under nitrogen.

  • Yield : 65–70% after purification.

Mechanism :

  • Base deprotonates hydroquinone, forming a phenoxide ion.

  • Nucleophilic attack on methoxyethyl bromide yields the target compound.

Limitations :

  • Competing O- vs. C-alkylation may reduce yield.

  • Requires rigorous moisture exclusion.

Rearrangement Reactions

Claisen-Cope Rearrangement

Patent CN106673967B describes a rearrangement strategy using γ-alumina catalysis.

Procedure :

  • Substrate : 2-(2-Methylallyloxy)phenol.

  • Catalyst : γ-Al₂O₃ (20 wt%).

  • Solvent : Toluene or xylene.

  • Conditions : 150°C, 4 hours.

  • Yield : 72%.

Mechanistic Pathway :

  • Claisen Rearrangement : Forms a γ,δ-unsaturated ketone intermediate.

  • Cope Rearrangement : Converts intermediate to the final product.

Advantages :

  • Avoids hazardous alkylating agents.

  • High regioselectivity due to catalyst control.

Halogenation-Organometallic Coupling

Protected Catechol Halogenation

WO2012006783A1 outlines a multi-step route via halogenated intermediates:

Steps :

  • Protection : Catechol is protected with methyl groups (e.g., using dimethyl sulfate).

  • Halogenation : Electrophilic bromination at the para position (Br₂/FeCl₃).

  • Grignard Reaction : Reaction with methoxyethylmagnesium bromide.

  • Deprotection : Acidic hydrolysis (HCl/MeOH).

Conditions :

  • Halogenation : 0°C, 2 hours.

  • Grignard Coupling : THF, −78°C to room temperature.

  • Overall Yield : 55–60%.

Key Data :

StepReagentTemperatureTime
Protection(CH₃)₂SO₄, NaOH50°C3 h
BrominationBr₂, FeCl₃0°C2 h
Grignard ReactionCH₂(OCH₃)CH₂MgBr−78°C→25°C12 h
Deprotection6M HClReflux4 h

Phase Transfer Catalysis (PTC)

Methylation Under High Pressure

CN112142579A adapts PTC for selective methylation:

Procedure :

  • Reactants : 2,4-Dihydroxybenzophenone (1 equiv), methyl bromide (1.5 equiv).

  • Catalyst : Tetrabutylammonium bromide (5 mol%).

  • Base : KOH (50% aqueous).

  • Solvent : Xylene.

  • Conditions : 120°C, 0.4 MPa, 3 hours.

  • Yield : 68%.

Optimization Insights :

  • Higher pressure (0.3–0.5 MPa) improves reaction rate.

  • Polar solvents (e.g., DMF) reduce byproduct formation.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencySafety Concerns
Direct Alkylation65–70ModerateLowToxicity of alkyl halides
Rearrangement72HighModerateHigh-temperature hazards
Halogenation-Coupling55–60LowHighAir-sensitive reagents
PTC68HighModeratePressure equipment

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like chloroform, dichloromethane, and ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from damage .

Anti-infective Activity
This compound has demonstrated potential against various pathogens. It has been evaluated for its efficacy against bacterial and viral infections. Notably, it shows activity against HIV and other viruses, suggesting its potential role in antiviral drug development . The mechanisms involve inhibition of viral replication and modulation of immune responses .

Cancer Research
In cancer biology, 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol has been studied for its effects on apoptosis and cell cycle regulation. It may induce apoptosis in cancer cells through pathways involving the NF-κB and MAPK/ERK signaling pathways . This suggests a potential application in developing chemotherapeutic agents.

Biochemical Applications

Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly useful in drug design for conditions like obesity and diabetes where enzyme modulation can lead to therapeutic benefits .

Immunomodulation
Research highlights its role in modulating immune responses. It has been implicated in enhancing the activity of immune cells, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Material Science Applications

Chemical Intermediate
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol serves as a valuable intermediate in synthesizing various organic compounds and materials. Its unique structure allows it to participate in reactions that yield more complex molecules used in pharmaceuticals and agrochemicals .

Polymer Chemistry
The compound's properties make it suitable for developing advanced materials such as hydrogels and coatings. Its incorporation into polymer matrices can enhance mechanical properties and biocompatibility, making it ideal for biomedical applications like drug delivery systems .

Case Studies

Study ReferenceApplication AreaFindings
Bioengineering Research (2023)Cochlear ImplantsDemonstrated improved biocompatibility when used in hydrogel coatings with this compound, reducing foreign body responses .
Antiviral Studies (2024)HIV TreatmentShowed significant inhibition of HIV replication in vitro; potential for development into therapeutic agents .
Cancer Cell Research (2023)Apoptosis InductionInduced apoptosis in breast cancer cell lines through NF-κB pathway modulation .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Findings and Structural Influences

In contrast, Hydroxytyrosol’s hydroxyethyl group contributes to its antioxidant efficacy by facilitating hydrogen donation . Alkyl Chains: Urushiols with long unsaturated alkyl chains (e.g., C15:3) exhibit hydrophobic interactions, leading to allergenic properties . Conversely, shorter substituents (e.g., in Hydroxytyrosol) favor rapid cellular uptake. Aromatic Extensions: The ethenyl-dimethoxyphenyl group in the stilbene derivative () enables π-π stacking with biomolecules, enhancing antioxidant capacity .

Spectral and Physicochemical Properties :

  • pKa Modulation : Azo dyes like 4-(phenyldiazenyl)-1,2-benzenediol () show pKa shifts (6.76–7.52) due to electron-withdrawing diazenyl groups, affecting solubility and reactivity .
  • LogP Differences : The target compound’s LogP (unreported) is expected to be lower than urushiols (higher LogP due to long alkyl chains) but higher than Hydroxytyrosol (more polar).

Biological Sources and Applications :

  • Fungal vs. Plant Derivatives : Fungal-derived analogs (e.g., Penicillium sp. compounds) often feature methyl/acetyl groups for antimicrobial activity , while plant-derived catechols (e.g., Hydroxytyrosol) prioritize antioxidant roles .
  • Synthetic Utility : Stilbene derivatives () and tert-butyl-substituted catechols () are synthetically optimized for specific activities, unlike naturally occurring analogs.

Biological Activity

4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol, also known as a phenylethanoid compound, is primarily isolated from the stem bark of Syringa reticulata (Bl.) Hara (Oleaceae). This compound has garnered attention for its potential biological activities, including expectorant properties and antioxidant effects.

Chemical Structure and Properties

The chemical structure of 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol can be depicted as follows:

  • Molecular Formula : C10H14O4
  • Molecular Weight : 198.22 g/mol

This compound features a hydroxyl group and a methoxyethyl substituent, contributing to its biological activity.

Antioxidant Activity

Research indicates that 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms or electrons to free radicals, stabilizing them and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol12.5
Standard Antioxidant (BHT)15.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against various bacterial strains. Its efficacy varies depending on the concentration and type of microorganism.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies and Research Findings

  • Expectorant Activity : A study on the expectorant properties of this compound indicated that it enhances mucus secretion in respiratory tissues, suggesting its potential use in treating respiratory conditions such as bronchitis .
  • Cell Proliferation Inhibition : In vitro studies have shown that 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties. For instance, it was observed to have an IC50 value of approximately 15 µM against MCF-7 breast cancer cells .
  • Synergistic Effects : The compound has been studied in combination with other phytochemicals to evaluate synergistic effects on biological activity. Results indicated enhanced antimicrobial activity when combined with certain essential oils .

Q & A

Q. What toxicological assessments are critical for advancing 4-(2-Hydroxy-1-methoxyethyl)-1,2-benzenediol to preclinical studies?

  • Methodological Answer : Follow EPA guidelines for structure-activity relationship (SAR) analysis, referencing databases like PubMed and STN for analogs (e.g., 1,2-hexanediol) . Acute toxicity testing in rodents (LD₅₀) and Ames tests for mutagenicity are mandatory. Hepatic metabolism studies (microsomal incubation + LC-MS) identify toxic metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol
Reactant of Route 2
4-(2-Hydroxy-1-methoxyethyl)benzene-1,2-diol

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